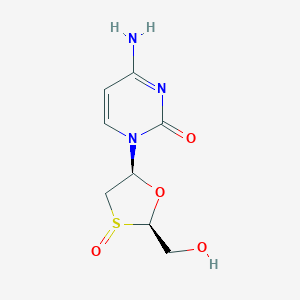

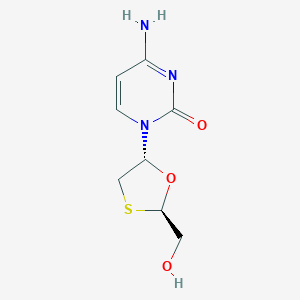

4’-Epi-Lamivudin

Übersicht

Beschreibung

Trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane (THMC) is a synthetic compound that has recently been studied for its potential applications in biochemistry and medicine. THMC is a unique molecule that has two chiral centers, which makes it an attractive target for asymmetric synthesis. It has been shown to have a variety of biological activities, including antimicrobial and anti-inflammatory effects. In addition, THMC has been used as a probe for studying enzyme kinetics and as a substrate for metabolic pathways.

Wissenschaftliche Forschungsanwendungen

Antiretrovirale Aktivität gegen HIV

4’-Epi-Lamivudin: ist ein Nukleosid-Reverse-Transkriptase-Inhibitor (NRTI) und ein Prodrug-Analog von Dideoxycytidin. Es zeigt eine starke antiretrovirale Aktivität gegen das humane Immundefizienzvirus (HIV), indem es das Enzym Reverse Transkriptase hemmt. Diese Eigenschaft macht es wertvoll für die Behandlung von HIV/AIDS .

Festdosis-Kombinationstherapie (FDC)

Lamivudin wird häufig in Kombination mit anderen antiretroviralen Medikamenten eingesetzt. Insbesondere ist es Teil einer Festdosis-Kombinationstherapie (FDC), die von der Weltgesundheitsorganisation (WHO) empfohlen wird. FDCs vereinfachen Behandlungsschemata, verbessern die Compliance und verbessern die Patientenergebnisse. Die Aufnahme von Lamivudin in FDCs trägt zu einer effektiven HIV-Behandlung bei .

Simultane Bestimmung mit spektrophotometrischen Verfahren

Forscher haben Ableitungsspektrophotometrie-Methoden eingesetzt, um This compound und andere Medikamente gleichzeitig zu bewerten. So wurde beispielsweise eine spektrophotometrische Methode dritter Ordnung (D3) verwendet, um Lamivudin und Tenofovirdisoproxilfumarat (TDF) in Festdosis-Kombinationsmedikamenten zu beurteilen. Diese Technik bietet eine zuverlässige und kostengünstige Alternative zur Hochleistungsflüssigkeitschromatographie (HPLC), wenn diese nicht verfügbar ist .

Behandlung von Hepatitis-B-Virus (HBV)-Infektionen

Aufgrund seiner hohen Bioverfügbarkeit wurde This compound zur Behandlung von Zirrhose und hepatozellulärem Karzinom verwendet, die durch eine HBV-Infektion verursacht werden. Seine inhibitorischen Wirkungen auf die Nukleosid-Reverse-Transkriptase machen es zu einer wertvollen therapeutischen Option für die Behandlung von HBV-assoziierten Lebererkrankungen .

Potenzielle Anwendungen über HIV und HBV hinaus

Obwohl es hauptsächlich zur Behandlung von HIV und HBV eingesetzt wird, untersuchen Forscher weiterhin andere Anwendungen für This compound. Dazu gehört die Untersuchung seiner antiviralen Eigenschaften gegen andere Viren oder die Beurteilung seiner Auswirkungen auf zelluläre Prozesse über die Reverse Transkription hinaus .

Pharmakokinetische Studien und Arzneimittelwechselwirkungen

Das Verständnis der Pharmakokinetik von This compound ist entscheidend für die Optimierung von Dosierungsschemata. Forscher untersuchen seine Absorption, Verteilung, Metabolisierung und Ausscheidung, um eine sichere und effektive Anwendung zu gewährleisten. Darüber hinaus sind Untersuchungen zu Arzneimittelwechselwirkungen – insbesondere bei gleichzeitiger Verabreichung mit anderen Medikamenten – für die Patientensicherheit unerlässlich .

Wirkmechanismus

Target of Action

4’-Epi Lamivudine, also known as 4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one or trans-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane, primarily targets two key enzymes: HIV reverse transcriptase and HBV polymerase . These enzymes play a crucial role in the replication of the Human Immunodeficiency Virus Type 1 (HIV-1) and Hepatitis B Virus (HBV), respectively .

Mode of Action

4’-Epi Lamivudine is a synthetic nucleoside analogue. It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP). This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination . This process inhibits the replication of the virus, thereby preventing it from spreading.

Biochemical Pathways

The compound undergoes anabolic phosphorylation by intracellular kinases to form its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This metabolite then competes with the natural substrate, cytidine triphosphate (CTP), for incorporation into viral DNA. Once incorporated, it causes premature termination of the DNA chain, thereby inhibiting viral replication .

Pharmacokinetics

4’-Epi Lamivudine is rapidly absorbed after oral administration, with maximum serum concentrations usually attained 0.5 to 1.5 hours after the dose . The absolute bioavailability is approximately 82% in adults . The drug is widely distributed into total body fluid, with an apparent volume of distribution (Vd) of approximately 1.3 L/kg following intravenous administration . About 70% of an oral dose is eliminated renally as unchanged drug, indicating the need for dose adjustment in patients with renal insufficiency . The dominant elimination half-life of lamivudine is approximately 5 to 7 hours .

Result of Action

The incorporation of 4’-Epi Lamivudine into viral DNA results in DNA chain termination, which inhibits the replication of HIV-1 and HBV . This leads to a decrease in viral load and an increase in CD4 cell counts, improving the body’s ability to fight off infections.

Biochemische Analyse

Biochemical Properties

4’-Epi Lamivudine is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination . The interaction of 4’-Epi Lamivudine with these enzymes is crucial for its role in biochemical reactions.

Cellular Effects

4’-Epi Lamivudine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to sensitize cancer cells to chemotherapy . It also has direct positive effects in the prevention of cancer in hepatitis B or HIV positive patients, independently of chemotherapy or radiotherapy .

Molecular Mechanism

The molecular mechanism of 4’-Epi Lamivudine involves its conversion to the active metabolite L-TP, which is then incorporated into viral DNA. This results in the termination of the DNA chain, thereby inhibiting the replication of the virus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Epi Lamivudine have been observed over time. For instance, in a study involving rats, it was found that neither treatment with 4’-Epi Lamivudine alone nor pretreatment with Schisandra chinensis significantly changed the pharmacokinetic parameters .

Dosage Effects in Animal Models

In animal models, the effects of 4’-Epi Lamivudine have been observed to vary with different dosages. For instance, in a study involving mice, it was found that lamivudine improved cognition .

Metabolic Pathways

4’-Epi Lamivudine is involved in the metabolic pathway that leads to the formation of the active metabolite L-TP . This involves the action of intracellular kinases .

Transport and Distribution

4’-Epi Lamivudine is transported into the cell through active transport or by passive diffusion . Once inside the cell, it is distributed to various parts where it exerts its effects .

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEGQNOMFQHVDC-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161162 | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139757-68-9 | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139757689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

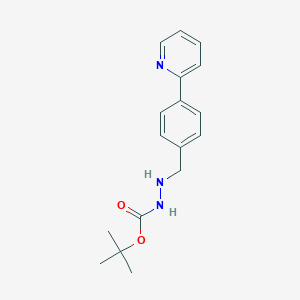

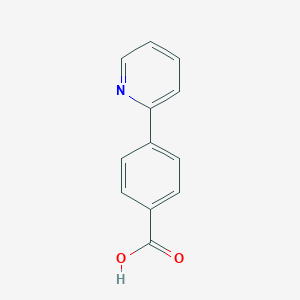

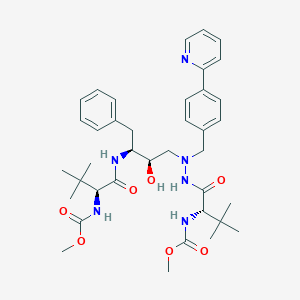

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

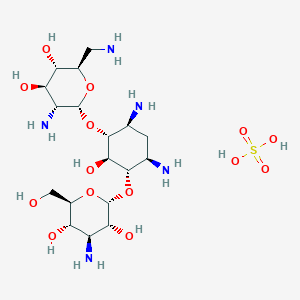

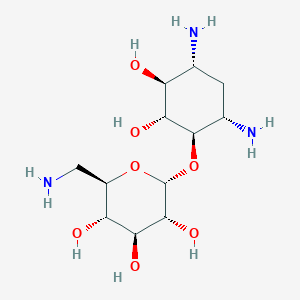

![(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B194243.png)